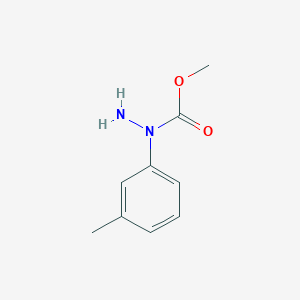

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester

Description

Structurally, it belongs to the class of aryl-substituted hydrazinecarboxylates, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazoles, pyrazolines, and hydrazones .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl N-amino-N-(3-methylphenyl)carbamate |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-3-5-8(6-7)11(10)9(12)13-2/h3-6H,10H2,1-2H3 |

InChI Key |

WCXDPQRPVRGWRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of hydrazinecarboxylic acid esters, including the 1-(3-methylphenyl)-, methyl ester variant, typically involves the reaction of methylhydrazine or hydrazine hydrate with an appropriate carbamating agent such as methyl chloroformate. This reaction is carried out under controlled temperature conditions in suitable solvents, followed by purification steps like recrystallization or distillation.

Method Using Methyl Chloroformate and Methylhydrazine

One of the most documented methods involves the dropwise addition of methyl chloroformate to a cooled mixture of methylhydrazine and a base such as sodium hydroxide in methanol. The reaction is maintained at low temperatures (0 to 20°C) to control the reaction rate and avoid side reactions. After completion, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by distillation under reduced pressure to yield the desired hydrazinecarboxylic acid methyl ester derivative.

Reaction Conditions and Procedure Summary:

| Step | Reagents/Conditions | Temperature | Duration | Notes |

|---|---|---|---|---|

| 1. Preparation of reaction mixture | Methylhydrazine + Sodium hydroxide in methanol | 0 to 20°C | - | Base facilitates reaction |

| 2. Addition of methyl chloroformate | Dropwise addition under ice-cooling | 0 to 20°C | 1 hour | Controlled addition to avoid side reactions |

| 3. Filtration and concentration | Filtration of reaction mixture, concentration of filtrate | Room temperature | - | Removes solids and solvents |

| 4. Purification | Distillation under reduced pressure | 50 to 80°C / 15 mmHg | - | Obtains pure methyl ester |

Variations in Solvent and Base

The choice of solvent and base can vary depending on the desired scale and purity:

- Solvents such as methylene chloride, methanol, or toluene have been used effectively.

- Bases include sodium hydroxide, potassium hydroxide, lithium hydroxide, and organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

- Reaction temperatures are generally maintained between 10°C and 25°C for the initial step and can go up to 90-100°C for subsequent steps if hydrolysis or further transformations are involved.

Stepwise Synthetic Route from Patent Literature

A patented method describes the following multi-step approach:

- Step 1: Reaction of methylhydrazine with methyl chloroformate in a solvent (methylene chloride, methanol, or toluene) at 10-25°C.

- Step 2: Treatment with a base such as NaOH or KOH in toluene at 90-100°C to facilitate intermediate formation.

- Step 3: Catalytic base treatment (LiOH, NaOH, KOH, or amine salts like DBU) at 50-80°C to complete the ester formation.

This approach allows for controlled synthesis with high purity and yield, suitable for industrial applications.

Example from Patent on Related Hydrazinecarboxylic Acid Esters

An example from a patent describes the preparation of hydrazine carboxylate fluorene methyl ester, which shares similar chemistry:

- 80% hydrazine hydrate is reacted with Fmoc-Cl in tetrahydrofuran at -20°C to -10°C.

- After dropwise addition and stirring, the product is isolated by filtration and recrystallization.

- Yields are typically above 80%, and characterization includes melting point and ^1H NMR data.

Though this example is for a different ester, the reaction principles and conditions are analogous and informative for the preparation of 1-(3-methylphenyl)-, methyl ester.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | Methylhydrazine or hydrazine hydrate | Purity affects yield |

| Carbamating Agent | Methyl chloroformate | Reactive electrophile |

| Solvent | Methanol, methylene chloride, toluene | Choice affects solubility and rate |

| Base | NaOH, KOH, LiOH, DBU | Catalyzes reaction and intermediate steps |

| Reaction Temperature Step 1 | 0 to 25°C | Controls reaction rate and selectivity |

| Reaction Temperature Step 2 | 90 to 100°C | For hydrolysis or intermediate conversion |

| Reaction Temperature Step 3 | 50 to 80°C | Final ester formation |

| Reaction Time | 1 to 2 hours | Depending on step and scale |

| Yield | 80-87% | High efficiency under optimized conditions |

| Purification | Filtration, distillation, recrystallization | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.

Major Products

The major products formed from these reactions include hydrazones, azines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester exerts its effects involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active hydrazine derivative, which then interacts with its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of hydrazinecarboxylic acid derivatives:

Key Observations :

- Ethoxy groups (as in 4-ethoxyphenyl derivatives) may increase electron density, altering reaction kinetics in cyclization or condensation reactions .

Physicochemical Properties

- Polarity and Solubility : The 3-methylphenyl group increases hydrophobicity compared to unsubstituted methyl esters (e.g., CAS 6294-89-9), reducing aqueous solubility but enhancing lipid membrane permeability .

- Thermal Stability : Methyl esters generally exhibit lower melting points than free acids, facilitating their use in solution-phase reactions .

Biological Activity

Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester, also known as methyl 1-(3-methylphenyl)hydrazinecarboxylate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The structure consists of a hydrazine group attached to a carboxylic acid moiety with a methyl ester functional group. This configuration may influence its biological activity through various mechanisms.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of hydrazinecarboxylic acids exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls and interference with metabolic pathways .

2. Anticancer Potential

Hydrazine derivatives have been studied for their anticancer effects. For instance, some analogs have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

3. Anti-inflammatory Effects

Compounds related to hydrazinecarboxylic acid have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of hydrazine derivatives, several compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the phenyl ring enhanced activity, highlighting the importance of structural modifications for improved efficacy.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | 32 µg/mL |

| Compound B | 16 µg/mL |

| Compound C | 8 µg/mL |

Case Study 2: Anticancer Activity

A series of hydrazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The study found that compounds with electron-withdrawing groups on the aromatic ring exhibited higher cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 5.4 |

| Compound E | HeLa | 3.2 |

| Compound F | A549 | 4.7 |

The biological activities of hydrazinecarboxylic acid derivatives are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Arrest : Research has shown that specific hydrazine derivatives can cause cell cycle arrest at various phases, particularly G1 and G2/M phases.

Q & A

Q. What are the recommended synthetic routes for Hydrazinecarboxylic acid, 1-(3-methylphenyl)-, methyl ester, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process: (1) coupling 3-methylphenylhydrazine with methyl chloroformate under anhydrous conditions, and (2) purification via column chromatography. Critical parameters include temperature control (0–5°C during coupling to minimize side reactions) and stoichiometric ratios (1:1.2 hydrazine:chloroformate for optimal yield). Solvent choice (e.g., dichloromethane vs. THF) significantly impacts reaction kinetics . Yield optimization may require adjusting base strength (e.g., triethylamine vs. pyridine) to neutralize HCl byproducts .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify the methyl ester singlet (~3.7 ppm) and aromatic protons from the 3-methylphenyl group (6.7–7.3 ppm). IR spectroscopy confirms the carbonyl stretch (~1700 cm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% recommended for pharmacological studies). Retention time comparisons with known standards are critical .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 194.1 (CHNO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling due to potential respiratory irritation .

- Exposure Mitigation : In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted hydrazine or dimerization products). Adjust reaction time or employ scavengers like molecular sieves to suppress side reactions .

- Yield Discrepancies : Reproduce experiments under controlled conditions (e.g., inert atmosphere, strict temperature monitoring). Compare results across solvent systems (polar aprotic vs. non-polar) to isolate solvent-dependent effects .

Q. What role does the 3-methylphenyl substituent play in modulating reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Steric Effects : The meta-methyl group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., competition experiments with phenyl vs. 3-methylphenyl derivatives) quantify this effect .

- Electronic Effects : Electron-donating methyl groups increase electron density on the phenyl ring, destabilizing the transition state. DFT calculations (e.g., Gaussian software) model charge distribution and predict reactivity trends .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces exothermic risks and improves mixing efficiency. Pilot studies show a 15% yield increase at 50g scale compared to batch methods .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity. Polymorph screening (via XRD) ensures consistent solid-state properties .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays). Test against standardized microbial strains (ATCC) to minimize variability .

- Metabolite Screening : Use LC-MS/MS to detect degradation products in cell culture media that may interfere with activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.